2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
(S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Pyridine: The pyridine ring is then coupled to the oxazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening the ring and forming amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized pyridine and oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets, such as enzymes and receptors .
Industry: In the agrochemical industry, the compound is investigated for its potential as a pesticide or herbicide, leveraging the unique properties of the trifluoromethyl group to enhance efficacy and stability .
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition or activation of target proteins, thereby modulating biological pathways .
Comparison with Similar Compounds
4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)oxazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrothiazole: Contains a thiazole ring instead of an oxazole ring, which can alter its chemical properties and applications.
Uniqueness: The presence of both the trifluoromethyl group and the oxazole ring in (S)-4-Benzyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole imparts unique chemical and biological properties, making it a valuable compound for various applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C16H13F3N2O |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
4-benzyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-20-14(9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
InChI Key |
XRYUZAIXSTXRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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